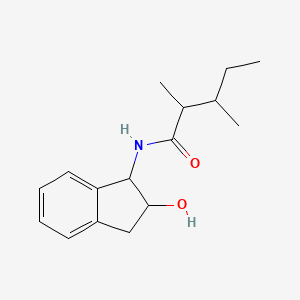
(3R,4R)-1-(3,4-difluorophenyl)sulfonyl-4-morpholin-4-ylpyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-1-(3,4-difluorophenyl)sulfonyl-4-morpholin-4-ylpyrrolidin-3-ol is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of (3R,4R)-1-(3,4-difluorophenyl)sulfonyl-4-morpholin-4-ylpyrrolidin-3-ol involves its binding to the dopamine D2 receptor and preventing the activation of downstream signaling pathways. This leads to a decrease in dopamine signaling, which has been shown to have therapeutic effects in several neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to decrease dopamine release in the striatum, which is the region of the brain involved in movement and reward. This has led to its potential use in the treatment of Parkinson's disease and addiction. Additionally, it has been shown to decrease the activity of the mesolimbic dopamine system, which is involved in reward processing and has been implicated in several psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of (3R,4R)-1-(3,4-difluorophenyl)sulfonyl-4-morpholin-4-ylpyrrolidin-3-ol is its high potency and selectivity for the dopamine D2 receptor. This makes it an ideal tool for studying the role of this receptor in various physiological and pathological processes. Additionally, it has a long half-life, which allows for prolonged inhibition of dopamine signaling. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it challenging to work with in some experiments.
Direcciones Futuras
There are several potential future directions for research involving (3R,4R)-1-(3,4-difluorophenyl)sulfonyl-4-morpholin-4-ylpyrrolidin-3-ol. One area of interest is its potential use in the treatment of addiction. Given its ability to decrease dopamine signaling in the mesolimbic system, it may have therapeutic effects in reducing drug-seeking behavior. Additionally, it may have potential applications in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder, which are also associated with dysregulated dopamine signaling. Finally, further research is needed to explore the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of (3R,4R)-1-(3,4-difluorophenyl)sulfonyl-4-morpholin-4-ylpyrrolidin-3-ol is a complex process involving several steps. The starting material for the synthesis is 3,4-difluoroaniline, which is reacted with morpholine and paraformaldehyde to form 1-(3,4-difluorophenyl)-4-morpholin-4-ylbutane-1,3-dione. This intermediate product is then reacted with sulfonyl chloride to yield the final product, this compound.
Aplicaciones Científicas De Investigación
(3R,4R)-1-(3,4-difluorophenyl)sulfonyl-4-morpholin-4-ylpyrrolidin-3-ol has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its use as a tool for studying G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a critical role in cell signaling and are the target of many drugs. However, studying GPCRs can be challenging due to their complex structure and signaling pathways. This compound has been shown to be a potent and selective antagonist of the dopamine D2 receptor, a GPCR that is involved in several neurological disorders.
Propiedades
IUPAC Name |
(3R,4R)-1-(3,4-difluorophenyl)sulfonyl-4-morpholin-4-ylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O4S/c15-11-2-1-10(7-12(11)16)23(20,21)18-8-13(14(19)9-18)17-3-5-22-6-4-17/h1-2,7,13-14,19H,3-6,8-9H2/t13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOJAUKLAJLYCO-ZIAGYGMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(CC2O)S(=O)(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@@H]2CN(C[C@H]2O)S(=O)(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]-1-phenylpyrrolidin-2-one](/img/structure/B6638095.png)
![3-(5-Chloroindol-1-yl)-1-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B6638123.png)
![3-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-3-phenylbutanamide](/img/structure/B6638126.png)
![1-[4-(Hydroxymethyl)cyclohexyl]-3-[2-(3,4,5-trifluorophenyl)ethyl]urea](/img/structure/B6638134.png)
![N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide](/img/structure/B6638141.png)
![3-fluoro-2-[2-[2-(1H-indol-3-yl)ethyl-[(3-methoxyphenyl)methyl]amino]-2-oxoethoxy]benzoic acid](/img/structure/B6638149.png)
![2-[1-(1-Phenylcyclopentanecarbonyl)piperidin-4-yl]acetic acid](/img/structure/B6638152.png)
![2-[1-(1-Ethyl-3,5-dimethylpyrazole-4-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B6638160.png)

![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-[(dimethylamino)methyl]-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B6638180.png)
![2-Phenyl-1-[(1-propylpyrazol-4-yl)methyl]piperazine](/img/structure/B6638186.png)
![1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B6638190.png)
![(E)-1-[(3R,4R)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B6638195.png)